molecular formula C11H14N2S B7557145 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea

1,2,3,4-Tetrahydronaphthalen-1-ylthiourea

Cat. No. B7557145
M. Wt: 206.31 g/mol
InChI Key: RKUOACMNTVFMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydronaphthalen-1-ylthiourea, also known as THTU, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. THTU is a thiourea derivative that is primarily used as a reagent in organic synthesis, but it has also been studied for its potential as a biological agent.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has been shown to inhibit the growth of various bacterial and fungal strains, and it has also been studied for its potential as an anticancer agent.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and metabolic pathways. 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has also been shown to have antibacterial, antifungal, and antitumor properties, making it a potentially valuable agent in the fields of medicine and biotechnology.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea in lab experiments is its versatility as a reagent in organic synthesis. 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea can be used to synthesize a variety of compounds, making it a valuable tool for researchers in the field of organic chemistry. However, one limitation of using 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea. One area of interest is the development of new synthetic methods using 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea as a reagent. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea and its potential applications in the fields of medicine and biotechnology.

Synthesis Methods

1,2,3,4-Tetrahydronaphthalen-1-ylthiourea can be synthesized through a variety of methods, but the most common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene with thiourea. This reaction results in the formation of 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea, which can then be purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has been extensively studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has been used as a reagent for the synthesis of various compounds, including cyclic ureas, carbamates, and thioureas. 1,2,3,4-Tetrahydronaphthalen-1-ylthiourea has also been studied for its potential as a biological agent, with research focusing on its antibacterial, antifungal, and antitumor properties.

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUOACMNTVFMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalen-1-ylthiourea

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